6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride
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Overview
Description
6-Benzyl-8-oxa-2,6-diazaspiro[45]decan-7-one hydrochloride is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor containing both amine and carbonyl functional groups. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: Its unique spirocyclic structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,6-diazaspiro[4.5]decan-7-one hydrochloride
- 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Uniqueness
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13-16(10-12-4-2-1-3-5-12)14(7-9-18-13)6-8-15-11-14;/h1-5,15H,6-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDMLRCKAQAROB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC(=O)N2CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-72-8 |
Source
|
Record name | 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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